4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as E-3810, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) pathways. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other angiogenesis-related diseases.
Mécanisme D'action
4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine inhibits the activity of VEGFR and FGFR by binding to the ATP-binding site of the receptors, preventing phosphorylation and downstream signaling. This leads to the inhibition of angiogenesis, tumor growth, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-angiogenic and anti-tumor effects in preclinical models. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its specificity for VEGFR and FGFR, which makes it a valuable tool for studying the role of these pathways in cancer and other diseases. However, like many small molecule inhibitors, this compound may have off-target effects that could confound experimental results.
Orientations Futures
There are several potential future directions for the study of 4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is the development of combination therapies that target multiple pathways involved in angiogenesis and tumor growth. Another direction is the investigation of this compound in other diseases that involve abnormal angiogenesis, such as diabetic retinopathy and psoriasis. Additionally, further studies are needed to optimize the dosing and administration of this compound for clinical use.
Méthodes De Synthèse
The synthesis of 4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, including the reaction of 4-chloro-6-(4-morpholinyl)pyrimidine with ethylsulfonyl chloride, followed by the reaction with 1-(4-piperazinyl)-4-chlorobutane. The final product is obtained through morpholine substitution of the piperazine moiety.
Applications De Recherche Scientifique
4-{6-[4-(ethylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit tumor growth and angiogenesis by blocking the VEGFR and FGFR pathways. Additionally, this compound has been investigated as a potential treatment for age-related macular degeneration, a leading cause of blindness in the elderly.
Propriétés
IUPAC Name |
4-[6-(4-ethylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-5-3-17(4-6-19)13-11-14(16-12-15-13)18-7-9-22-10-8-18/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBASHZOWRJKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.